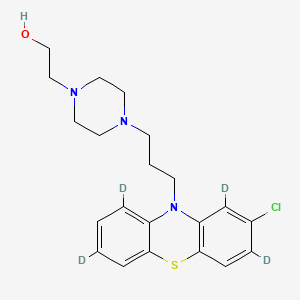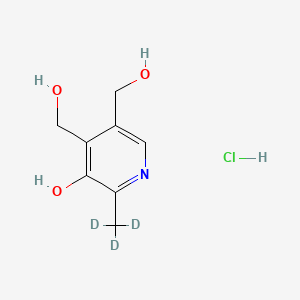
10,11-Dihydro-10-hydroxycarbazepine-d3
Vue d'ensemble
Description
10,11-Dihydro-10-hydroxycarbazepine-d3, also known as monohydroxy carbamazepine (MHC), is a pharmacologically active primary metabolite of oxcarbazepine . It is used as an antiepileptic drug for the treatment of epilepsy and mood disorders .
Synthesis Analysis
10,11-Dihydro-10-hydroxycarbazepine-d3 is rapidly and almost completely converted from oxcarbazepine . It is also known to be a 10-hydroxy derivative and an active metabolite of oxcarbazepine .Molecular Structure Analysis
The molecular formula of 10,11-Dihydro-10-hydroxycarbazepine-d3 is C15H11D3N2O2 . The IUPAC Standard InChI is InChI=1S/C15H14N2O2/c16-15 (19)17-12-7-3-1-5-10 (12)9-14 (18)11-6-2-4-8-13 (11)17/h1-8,14,18H,9H2, (H2,16,19) .Chemical Reactions Analysis
10,11-Dihydro-10-hydroxycarbazepine-d3 is reported to inhibit both voltage-gated Na+ and Ca2+ channels, potentiate voltage-gated K+ channels, antagonize adenosine A1 receptors, increase dopaminergic transmission, and inhibit glutamate release .Physical And Chemical Properties Analysis
The molecular weight of 10,11-Dihydro-10-hydroxycarbazepine-d3 is 257.30 . The IUPAC Standard InChIKey is BMPDWHIDQYTSHX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Enantioselective Pharmacokinetics
- Research has explored the enantioselective pharmacokinetics of 10‐hydroxycarbazepine, a central nervous system–active metabolite of oxcarbazepine, in humans. The focus has been on understanding the stereoselective pharmacokinetic behavior of this molecule (Volosov et al., 1999).
Environmental Monitoring
- Studies have utilized polar organic chemical integrative sampling (POCIS) passive samplers to monitor pharmaceutical residues, including 10,11-dihydro-10,11-dihydroxycarbamazepine and its transformation products, in marine environments. This research contributes to assessing environmental and human health risks associated with pharmaceuticals in coastal areas (Martínez Bueno et al., 2016).
Analysis in Wastewater
- The occurrence and persistence of carbamazepine metabolites, including 10,11-dihydro-10,11-dihydroxy-CBZ, in German and Portuguese wastewater have been investigated. These studies are significant for understanding the environmental impact and treatment effectiveness for pharmaceutical compounds in wastewater systems (Bahlmann et al., 2014).
Metabolic Pathways
- Research has delved into the metabolic pathways of carbamazepine in humans, particularly focusing on the enzymatic hydrolysis of the 10,11-epoxide, which yields metabolites like trans-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide. Such studies help in understanding the metabolic fate and therapeutic action of related drugs (Bellucci et al., 1987).
Therapeutic Drug Monitoring
- Studies have investigated the use of 10-hydroxy-10,11-dihydrocarbazepine concentration in saliva as an alternative to serum for the therapeutic monitoring of oxcarbazepine treatment, highlighting its potential in clinical settings (Miles et al., 2004).
Pharmacokinetics and Drug Interactions
- Physiologically based pharmacokinetic modeling approaches have been used to study carbamazepine and its metabolites, like 10,11-dihydro-10-hydroxycarbamazepine, to understand drug-drug interaction potentials. This research is crucial for optimizing drug therapy and understanding the interaction of carbamazepine with other medications (Fuhr et al., 2021).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-BAVZAHHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661927 | |
| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-10-hydroxycarbazepine-d3 | |
CAS RN |
1189917-36-9 | |
| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










